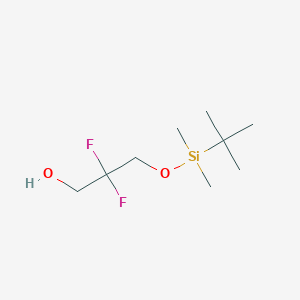
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a hepta-diene backbone with methoxybenzyl and hydroxyl substituents, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the hepta-diene backbone through a series of aldol condensations and Wittig reactions. The stereochemistry is controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the hepta-diene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOH, HCl, various nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine
Industry
Used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The methoxybenzyl group could play a role in enhancing binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S,E)-7-((4-hydroxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- (3S,4S,E)-7-((4-methylbenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
Uniqueness
The presence of the methoxy group in (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased solubility or enhanced binding properties.
Propiedades
Fórmula molecular |
C17H24O3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(3S,4S,5E)-7-[(4-methoxyphenyl)methoxy]-3,5-dimethylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C17H24O3/c1-5-13(2)17(18)14(3)10-11-20-12-15-6-8-16(19-4)9-7-15/h5-10,13,17-18H,1,11-12H2,2-4H3/b14-10+/t13-,17-/m0/s1 |
Clave InChI |
ILXRMNLSHSIAOP-FTCGGANRSA-N |
SMILES isomérico |
C[C@@H](C=C)[C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O |
SMILES canónico |
CC(C=C)C(C(=CCOCC1=CC=C(C=C1)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


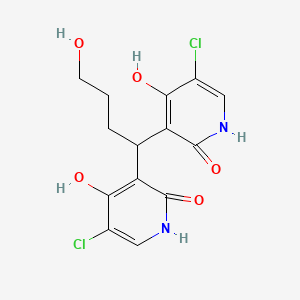
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

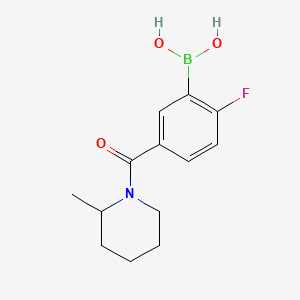
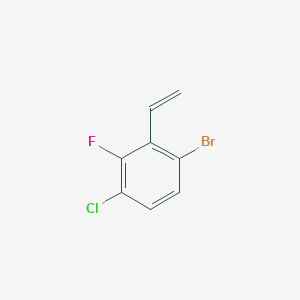

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
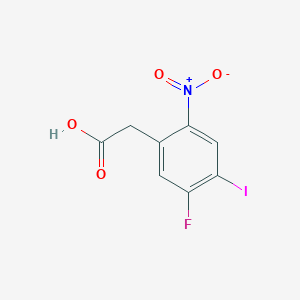
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)


